molecular formula C14H11Cl2NO B239853 N-(2,5-dichlorophenyl)-4-methylbenzamide

N-(2,5-dichlorophenyl)-4-methylbenzamide

Cat. No. B239853
M. Wt: 280.1 g/mol
InChI Key: BBEJXZYKRDZKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-methylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, fever, and inflammation in conditions such as arthritis, gout, and menstrual cramps.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting COX enzymes, N-(2,5-dichlorophenyl)-4-methylbenzamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It can also cause gastrointestinal side effects such as stomach ulcers and bleeding, as well as liver and kidney damage. These effects are dose-dependent and can be minimized by using the drug at the lowest effective dose for the shortest possible duration.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It also has a well-established mechanism of action, which makes it a useful tool for studying pain and inflammation. However, its effects can be variable depending on the experimental conditions, and its side effects can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,5-dichlorophenyl)-4-methylbenzamide. One area of interest is the development of new formulations that can reduce the risk of gastrointestinal side effects. Another area of interest is the exploration of N-(2,5-dichlorophenyl)-4-methylbenzamide's potential in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,5-dichlorophenyl)-4-methylbenzamide and its effects on various physiological systems.

Synthesis Methods

Diclofenac can be synthesized through a multistep process involving the reaction of 2,5-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylaminophenol to form the amide product, which is then purified through recrystallization. The purity of the product can be confirmed through techniques such as melting point determination and spectroscopic analysis.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic potential in various conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been used in the treatment of acute and chronic pain, as well as postoperative pain.

properties

Product Name

N-(2,5-dichlorophenyl)-4-methylbenzamide

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

BBEJXZYKRDZKCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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